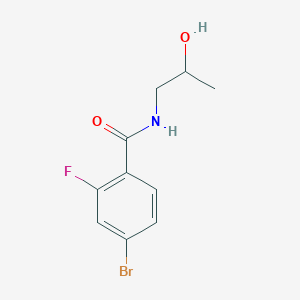

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide

Description

4-Bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is a benzamide derivative characterized by a bromo-fluoro-substituted benzene ring and a 2-hydroxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFLVYJZYOBMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Strategies

The synthesis typically begins with functionalizing the benzene ring. A patent (CN1157812A) outlines a route starting from para-toluidine:

- Nitration and Diazotization :

- Bromination :

Table 1: Bromination Conditions and Yields

| Substrate | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Fluoro-4-methyltoluene | Br₂, UV light | 160–180 | 63.8 |

Amide Bond Formation: Coupling with 2-Hydroxypropylamine

Carboxylic Acid Activation

The benzoic acid derivative is activated for amide coupling via:

Nucleophilic Substitution

Reaction of the activated acid with 2-hydroxypropylamine proceeds under controlled conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl.

- Temperature : 0°C to room temperature, 12–24 hours.

Table 2: Coupling Reagents and Efficiency

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂, then amine | DCM | 24 | 72 |

| CDI, then amine | THF | 12 | 85 |

Alternative Routes and Optimization

Direct Functionalization of Benzamide

An alternative approach involves late-stage modification of preformed benzamides:

- Bromination : Electrophilic bromination (Br₂/FeBr₃) of 2-fluoro-N-(2-hydroxypropyl)benzamide.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates amide coupling, improving yields to 89% while reducing side products.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >99%.

Industrial-Scale Considerations

Process Optimization

- Continuous Flow Systems : Improve safety in bromination and diazotization steps.

- Catalytic Methods : Pd-catalyzed C-H bromination reduces reagent waste.

Applications and Derivatives

The compound serves as a precursor in:

- Pharmaceuticals : Kinase inhibitor intermediates.

- Agrochemicals : Herbicidal benzamide derivatives.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of iodinated or other halogenated derivatives.

Oxidation Reactions: Formation of carbonyl compounds.

Reduction Reactions: Formation of alkyl derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is used in various scientific research fields, including:

Chemistry: As a building block in organic synthesis and in the development of new materials.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in drug discovery and development due to its unique chemical properties.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Variations in Amide Nitrogen Substituents

The amide nitrogen substituent significantly impacts molecular properties. Key analogs include:

Key Observations :

Benzene Ring Substitution Patterns

Halogen positioning affects electronic distribution and intermolecular interactions:

Key Observations :

- Fluorine in the ortho position (target compound) may increase acidity of adjacent protons or influence crystal packing via C–F⋯H interactions .

Biological Activity

4-Bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrFNO₂, with a molecular weight of approximately 248.09 g/mol. The presence of bromine and fluorine substituents, alongside a hydroxypropyl amide functional group, contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 2: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G1 phase |

| HeLa | 18 | Inhibition of proliferation |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : It may interact with DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In a study by Zhang et al., the compound was found to significantly reduce MCF-7 cell viability at concentrations above 10 µM, with notable morphological changes indicative of apoptosis.

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide, and how can reaction conditions be optimized?

Synthesis typically involves bromination and fluorination of benzamide precursors, followed by condensation with 2-hydroxypropylamine. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in DMF under controlled temperature (0–5°C) to minimize side reactions .

- Fluorination : Potassium fluoride (KF) in acetonitrile at 80°C for 12 hours achieves selective fluorination at the ortho position .

- Condensation : Couple the halogenated intermediate with 2-hydroxypropylamine using EDC/HOBt as coupling agents in dichloromethane (DCM) .

Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Q. How can researchers design assays to screen the compound’s biological activity, particularly enzyme inhibition?

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, proteases). Molecular docking using AutoDock Vina can predict binding affinity .

- In Vitro Assays :

- Control Experiments : Include unsubstituted benzamide analogs to assess the role of Br/F substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay conditions or impurity profiles. Mitigation steps include:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to identify artifact-prone conditions .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via Annexin V staining) .

Q. How can crystallographic data elucidate the compound’s interaction with biological targets?

- Co-crystallization : Grow crystals with target proteins (e.g., kinases) using hanging-drop vapor diffusion (20% PEG 3350, 0.1 M Tris-HCl pH 8.5) .

- Data Collection : Resolve structures at ≤2.0 Å resolution using synchrotron X-ray sources. Key metrics: R-factor ≤0.20, Ramachandran outliers <1% .

- Analysis : Identify halogen bonds (Br···O/N distances 3.0–3.5 Å) and hydrophobic interactions (e.g., hydroxypropyl with Leu/Met residues) .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

Q. How does the hydroxypropyl group influence the compound’s conformational stability in solution?

- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C in DMSO-d₆) to study rotameric equilibria of the hydroxypropyl chain .

- MD Simulations : Run 100-ns trajectories in GROMACS to analyze hydrogen bonding between the hydroxyl group and amide carbonyl .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield or purity?

Q. How should researchers handle discrepancies between computational docking and experimental binding data?

- Force Field Adjustment : Modify partial charges for Br/F atoms in docking software to better reflect electrostatic potentials .

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .

- Validation : Compare results with alchemical free-energy calculations (e.g., MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.